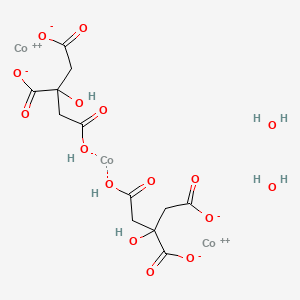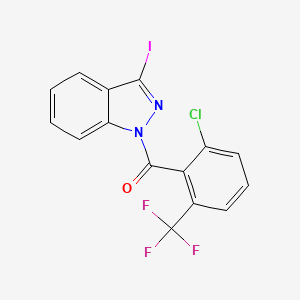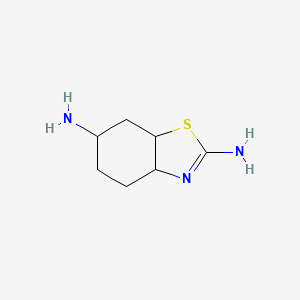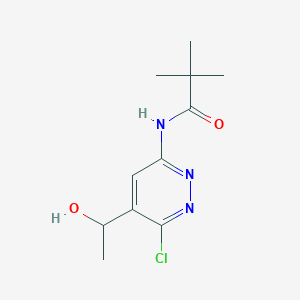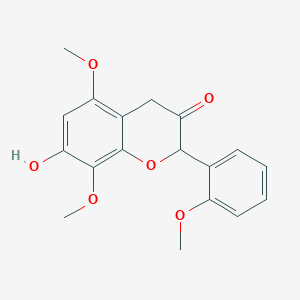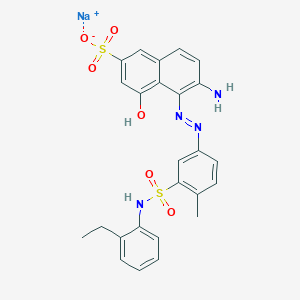![molecular formula C33H37BF4N2 B14784369 (4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenyl groups and a tetrafluoroborate anion. Its stereochemistry, denoted by the (4R,5R) configuration, plays a crucial role in its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the imidazolium core, followed by the introduction of the phenyl and isopropyl groups. Common reagents used in these steps include phenylboronic acid, isopropyl bromide, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate has numerous applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, modulating their activity and resulting in specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Chloride
- (4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Bromide
Uniqueness
Compared to its analogs, (4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate exhibits unique properties due to the presence of the tetrafluoroborate anion. This anion can enhance the compound’s stability and solubility, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C33H37BF4N2 |
|---|---|
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
4,5-diphenyl-1,3-bis(2-propan-2-ylphenyl)imidazolidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C33H36N2.BF4/c1-24(2)28-19-11-13-21-30(28)34-23-35(31-22-14-12-20-29(31)25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-22,24-25,32-33H,23H2,1-4H3;/q;-1/p+1 |
Clé InChI |
GWPULYWJZQXJJK-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)C1=CC=CC=C1[NH+]2CN(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


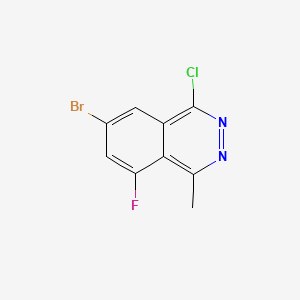

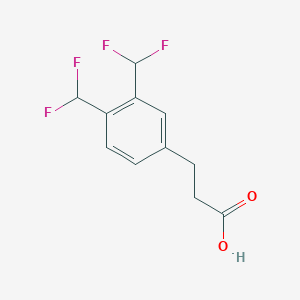
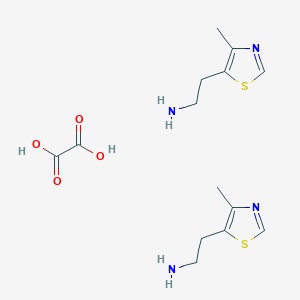
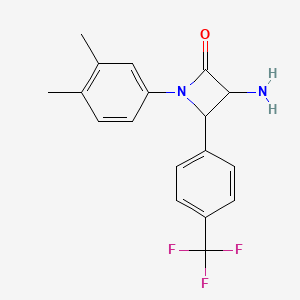
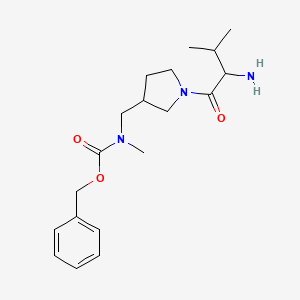
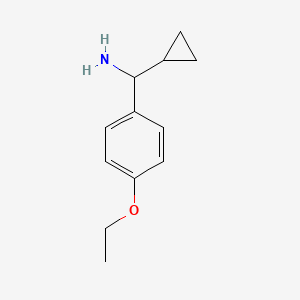
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
